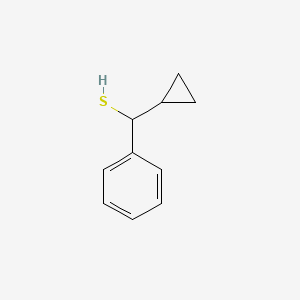

(2-甲基萘-1-基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-Methylnaphthalen-1-yl)thiourea is a compound that belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms. Thioureas are known for their wide range of applications, including their use as intermediates in organic synthesis, their biological activities, and their potential use in various chemical sensors.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For example, the synthesis of N-(4-methylbenzamido)-N'-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea was achieved by reacting 4-methylbenzoyl isothiocyanate with 2-trifluoromethylphenylamine, as described in the crystal structure determination of the compound . Similarly, the synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas was performed by an intramolecular cycloaddition reaction of 1-substitued-3-[(2-cyanophenyl-imino)phenylmethyl] thioureas, which were prepared by the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines .

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often confirmed by various spectroscopic methods and X-ray crystallography. For instance, the crystal structure of N-(4-methylbenzamido)-N'-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea was determined by single-crystal X-ray diffraction analysis, revealing intra- and intermolecular hydrogen bonds and C–H··· interactions that stabilize the crystal structure . The structural and conformational properties of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas were also determined by X-ray single crystal diffraction, supported by Hirshfeld surface analysis .

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their reactive thiocarbonyl group. For example, the aroylacrylic acid 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid reacts with thiol compounds to give stable fluorescent thiol adducts, which can be used for the spectrophotometric and fluorimetric determination of aliphatic thiol drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The crystal structure of the adduct of thiourea with 2,6-diethylnaphthalene revealed that thiourea molecules form channels enclosing the naphthalene derivatives, indicating potential applications in host-guest chemistry . The fluorescence turn-on sensor for aluminum ion by a naphthaldehyde derivative, which is a thiourea compound, showed a significant increase in fluorescence intensity in the presence of Al3+, demonstrating the compound's sensitivity and selectivity for metal ion detection .

科学研究应用

荧光传感:合成了衍生物1-((2-羟基萘-1-基)亚甲基)硫脲,并对其荧光传感行为进行了表征。它证明在存在 Al3+ 时荧光强度显著增加,使其成为铝离子的潜在传感器 (Wang et al., 2016).

硫醇的 HPLC 分析:研究了将相关化合物 4-(6-甲基萘-2-基)-4-氧代丁-2-烯-2-酸用作高性能液相色谱 (HPLC) 生物学上重要的硫醇的柱前衍生化中的荧光试剂。该方法可用于分析半胱氨酸和谷胱甘肽等硫醇 (Cavrini et al., 1989).

汞离子结合:合成了新的硫脲衍生物,包括 1-(3-氨基苯基)-3-(萘-1-基)硫脲,并评估了它们对汞离子的结合行为。这可能对汞离子的检测和去除产生影响 (Ngah et al., 2017).

N, N'-二取代硫脲衍生物的合成:一项研究讨论了 1, 3-二取代硫脲衍生物的绿色合成,强调了它们在药物化学中因其多种生物活性而具有重要性。该过程使用太阳热能,因此环保 (Kumavat et al., 2013).

化学合成中的催化性能:使用硫脲型苯并恶嗪作为碳前体的苯并恶嗪衍生的有序介孔碳材料作为 2-甲基萘的选择性氧化的催化剂显示出有希望的结果。这项研究可能对工业化学过程产生重大影响 (Zang et al., 2020).

DNA 结合研究和生物活性:合成了硝基取代的酰硫脲,包括 1-乙酰基-3-(4-硝基苯基)硫脲,并研究了它们的 DNA 相互作用和潜在的抗癌活性,突出了硫脲衍生物在药物研究中的多功能作用 (Tahir et al., 2015).

作用机制

Target of Action

Thiourea derivatives, including (2-Methylnaphthalen-1-yl)thiourea, have been found to interact with a variety of molecular targets. Thiourea derivatives are known to interact with enzymes involved in the biosynthesis of various cell wall components, including mycolic acids, peptidoglycans, and arabinans .

Mode of Action

It is known that thiourea derivatives can inhibit the polymerization process of certain proteins . This suggests that (2-Methylnaphthalen-1-yl)thiourea may interact with its targets, leading to changes in their function and potentially inhibiting their activity.

Pharmacokinetics

A study on the pharmacokinetics of other thiourea derivatives showed that these compounds exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . This suggests that (2-Methylnaphthalen-1-yl)thiourea may have similar ADME properties, impacting its bioavailability.

Action Environment

Like other chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other substances .

安全和危害

未来方向

Thioureas, including “(2-Methylnaphthalen-1-yl)thiourea”, have potential applications in asymmetric synthesis and medicinal chemistry . They have been used as catalysts in organic synthesis, particularly in stereoselective reactions . Thiourea structures are also an important bioactive substructure in various bio-molecules having various biological activities .

属性

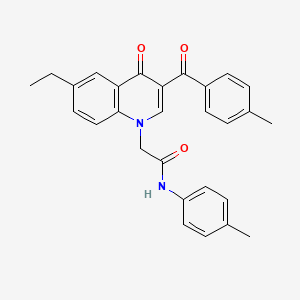

IUPAC Name |

(2-methylnaphthalen-1-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c1-8-6-7-9-4-2-3-5-10(9)11(8)14-12(13)15/h2-7H,1H3,(H3,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBSRYHAMYUUEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Bromophenyl)-6-(2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2507586.png)

![tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate](/img/structure/B2507589.png)

![[3-(2-Aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone](/img/structure/B2507590.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2507593.png)

![11-(4-Butoxyphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2507596.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2507597.png)

![5,6-Dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2507600.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B2507603.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2507606.png)